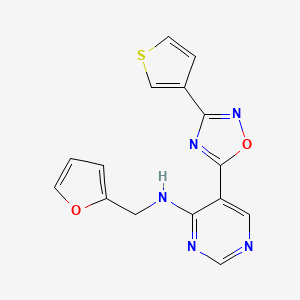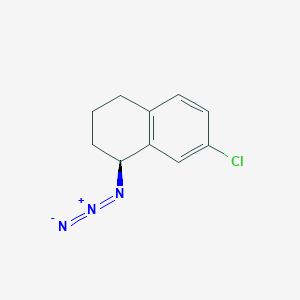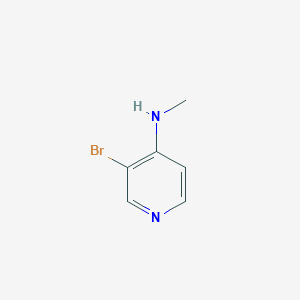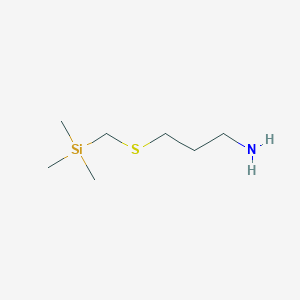
3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide” is a chemical compound that has been used in diverse scientific studies. It is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives . These compounds were synthesized for the treatment of Alzheimer’s disease (AD) . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide”:
Acetylcholinesterase Inhibition for Alzheimer’s Disease Treatment
This compound has been studied for its potential as an acetylcholinesterase inhibitor (AChEI), which is crucial in the treatment of Alzheimer’s disease (AD). Acetylcholinesterase inhibitors help increase the levels of acetylcholine in the brain, thereby improving cognitive function and memory in AD patients . The compound’s structure allows it to selectively inhibit acetylcholinesterase, making it a promising candidate for further development in AD therapeutics.
Anticonvulsant Activity
Research has shown that derivatives of this compound exhibit significant anticonvulsant activity. These derivatives have been tested in animal models of epilepsy, demonstrating their potential to reduce seizure episodes . The compound’s ability to modulate neuronal activity makes it a valuable candidate for developing new antiepileptic drugs, especially for patients with refractory epilepsy who do not respond to conventional treatments.
Neuroprotective Effects
Given its interaction with neurotransmitter systems and potential antioxidant properties, the compound may offer neuroprotective effects. This application is particularly relevant in neurodegenerative diseases such as Parkinson’s and Huntington’s disease, where protecting neurons from damage is a key therapeutic goal. The compound’s ability to mitigate oxidative stress and neuronal damage could make it a valuable addition to neuroprotective strategies.
These applications highlight the diverse potential of “3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide” in various fields of scientific research. Each application warrants further investigation to fully understand and optimize the compound’s therapeutic potential.
Design, synthesis and assay of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives
Wirkmechanismus
Target of Action
The primary target of 3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is acetylcholinesterase (AChE), an enzyme crucial for the regulation of acetylcholine levels in the brain . Acetylcholine is a neurotransmitter that plays a significant role in memory and cognition .
Mode of Action
3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability and enhancing cholinergic neurotransmission .
Biochemical Pathways
By inhibiting AChE, 3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide affects the cholinergic pathway. This pathway is involved in many cognitive functions, including memory and learning . The increased acetylcholine levels can enhance these cognitive functions .
Result of Action
The inhibition of AChE by 3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide leads to an increase in acetylcholine levels. This increase can enhance cholinergic neurotransmission, potentially improving cognitive functions such as memory and learning .
Eigenschaften
IUPAC Name |
3-chloro-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN5O2S/c21-16-5-4-8-19(13-16)29(27,28)24-17-14-22-20(23-15-17)26-11-9-25(10-12-26)18-6-2-1-3-7-18/h1-8,13-15,24H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCSKDZRLGUUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NS(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,7-dimethyl-8-(2-methylphenyl)-3-(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2626548.png)
![ethyl 4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2626553.png)



![Methyl 1-[(2-nitrophenyl)sulfonyl]piperidine-2-carboxylate](/img/structure/B2626558.png)

![3-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(4-ethylphenyl)methyl]propanamide](/img/structure/B2626561.png)

![4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2626563.png)

![4-Amino-1-cyclopentyl-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B2626566.png)